5-(Aminomethyl)naphthalene-1-sulfonic acid
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Overview
Description
5-(Aminomethyl)naphthalene-1-sulfonic acid is an organic compound derived from naphthalene, characterized by the presence of an aminomethyl group and a sulfonic acid group attached to the naphthalene ring. This compound is notable for its applications in various fields, including chemistry, biology, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)naphthalene-1-sulfonic acid typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to form 1-aminonaphthalene.
Sulfonation: 1-aminonaphthalene undergoes sulfonation to yield 5-amino-1-naphthalenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)naphthalene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can modify the aminomethyl group.
Substitution: The sulfonic acid group can participate in substitution reactions, often leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reagents: Various amines or alcohols can be used for substitution reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and various substituted naphthalene compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(Aminomethyl)naphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: This compound is employed in the labeling of biomolecules due to its fluorescent properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 5-(Aminomethyl)naphthalene-1-sulfonic acid exerts its effects involves its interaction with molecular targets through its functional groups. The sulfonic acid group can form strong ionic bonds with various substrates, while the aminomethyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions facilitate its role in chemical synthesis and biological labeling.
Comparison with Similar Compounds
Similar Compounds
1-Aminonaphthalene-5-sulfonic acid: Similar in structure but lacks the aminomethyl group.
2-Aminonaphthalene-1-sulfonic acid: Differently substituted naphthalene derivative.
5-Amino-2-naphthalenesulfonic acid: Another isomer with different substitution patterns.
Uniqueness
5-(Aminomethyl)naphthalene-1-sulfonic acid is unique due to the presence of both an aminomethyl group and a sulfonic acid group on the naphthalene ring, which imparts distinct chemical reactivity and makes it particularly useful in applications requiring specific functional group interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties compared to similar compounds
Properties
IUPAC Name |
5-(aminomethyl)naphthalene-1-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)16(13,14)15/h1-6H,7,12H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLILXFBXWWPDAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)S(=O)(=O)O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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